

The Discovery and Scientific History of Sodium Azide: A Technical Guide

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This in-depth technical guide explores the discovery and history of **sodium azide** (NaN_3), a compound that has played a significant, multifaceted role in the advancement of science. From its initial synthesis to its application in organic chemistry, biochemistry, and materials science, this document provides a comprehensive overview of the key milestones, experimental methodologies, and scientific principles associated with this remarkable and hazardous compound.

Introduction

Sodium azide is an inorganic compound with the formula NaN_3 . It is a colorless, crystalline solid that is highly soluble in water.^[1] While it is perhaps most widely known as the gas-forming component in automobile airbags, its utility in the laboratory as a reagent and biocide has been profound.^[2] This guide delves into the scientific journey of **sodium azide**, from its discovery in the late 19th century to its enduring applications in modern research and development.

The Pioneers of Azide Chemistry

The story of **sodium azide** is intrinsically linked to the pioneering work of two German chemists: Theodor Curtius and Johannes Wislicenus. Their contributions laid the foundation for our understanding and utilization of azide chemistry.

Theodor Curtius (1857-1928), a professor of Chemistry at Heidelberg University, is credited with the discovery of hydrazoic acid (HN_3) and the broader class of azides.[3][4][5][6] In 1890, while investigating hydrazine derivatives, Curtius successfully synthesized hydrazoic acid.[3] This discovery opened the door to the preparation of various azide salts, including **sodium azide**. His work also led to the development of the "Curtius rearrangement," a versatile reaction in organic synthesis involving the thermal decomposition of acyl azides to isocyanates.[7][8]

Johannes Wislicenus (1835-1902), a prominent chemist known for his work in stereochemistry, developed the first industrial-scale synthesis of **sodium azide** in 1892.[9][10][11][12] This method, which came to be known as the "Wislicenus process," remains a cornerstone of industrial **sodium azide** production.[2][13] His work was pivotal in making **sodium azide** more readily available for scientific and commercial applications.

Physicochemical Properties of Sodium Azide

A thorough understanding of the physical and chemical properties of **sodium azide** is crucial for its safe handling and effective application in experimental work. The following tables summarize key quantitative data.

Table 1: Physical Properties of Sodium Azide

Property	Value	References
Molecular Formula	NaN_3	[1]
Molar Mass	65.01 g/mol	[14]
Appearance	Colorless to white crystalline solid	[1][15]
Odor	Odorless	[16]
Density	1.846 g/cm ³ at 20 °C	[1][15]
Melting Point	Decomposes at ~275 °C	[1][16]
Boiling Point	Decomposes	[16]
Solubility in Water	41.7 g/100 mL at 17 °C	[1][14]
Solubility in Ethanol	0.316 g/100 mL at 16 °C	[15]
Solubility in Liquid Ammonia	Soluble	[15]

Table 2: Chemical and Safety Properties of Sodium Azide

Property	Value / Information	References
pH (1M aqueous solution)	~10	[16]
Decomposition Temperature	>275 °C (can be violent)	[15][16][17]
Incompatibilities	Acids, heavy metals (e.g., lead, copper), bromine, carbon disulfide, dimethyl sulfate	[15][18]
Hazardous Decomposition Products	Nitrogen gas, sodium metal, toxic fumes of nitrogen oxides and disodium oxide upon heating	[1][16]
LD ₅₀ (oral, rat)	27 mg/kg	[15]

Key Synthesis Methodologies and Experimental Protocols

Two primary methods have historically been central to the synthesis of **sodium azide**: the industrial-scale Wislicenus process and the laboratory-scale Curtius and Thiele method.

The Wislicenus Process (Industrial Synthesis)

Developed by Johannes Wislicenus in 1892, this two-step process is the principal method for the industrial production of **sodium azide**.^{[2][13]} It involves the reaction of molten sodium with ammonia to form sodium amide, which is then reacted with nitrous oxide.^{[13][14]}

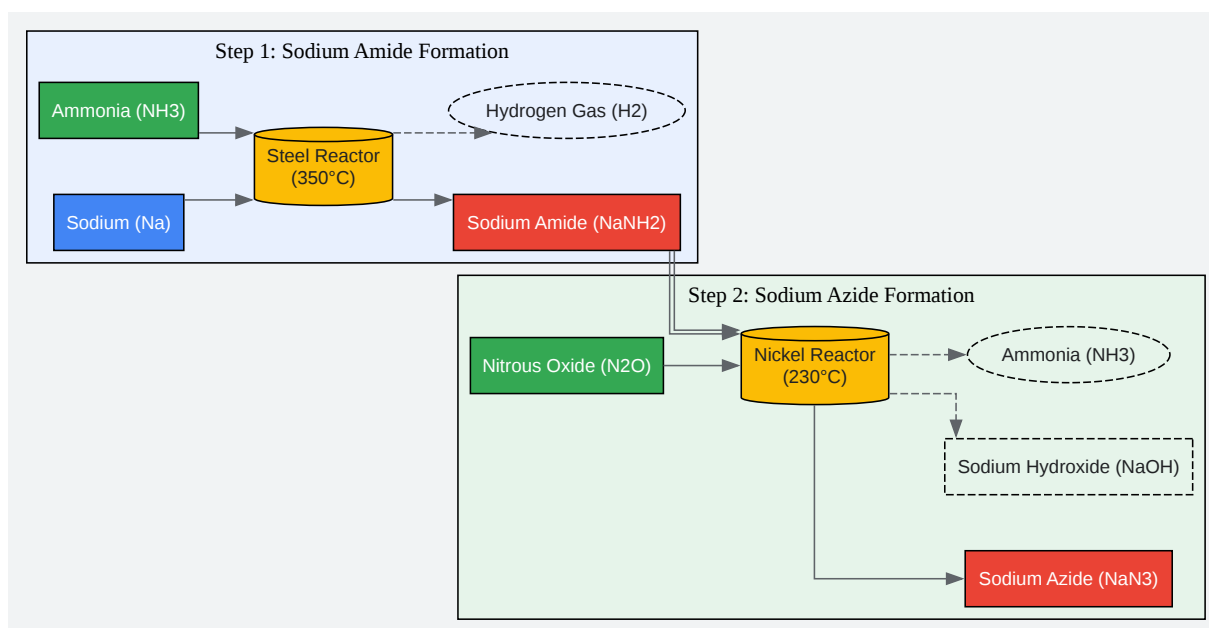
Experimental Protocol (Industrial Process Overview):

Step 1: Formation of Sodium Amide

- Reaction: $2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2$
- Procedure: Molten sodium is reacted with anhydrous ammonia gas in a steel reactor at a temperature of approximately 350°C.^{[2][13]} This reaction is carried out under an inert atmosphere to prevent the highly reactive sodium from reacting with air or moisture.

Step 2: Formation of **Sodium Azide**

- Reaction: $2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3$
- Procedure: The resulting molten sodium amide is then treated with nitrous oxide (N_2O) at around 230°C in a nickel reactor.^[2] The nitrous oxide is typically generated by the thermal decomposition of ammonium nitrate. The crude **sodium azide** is then purified, often by dissolution in water, filtration, and recrystallization.^[2]



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Caption: Industrial Wislicenus Process for **Sodium Azide** Synthesis.

The Curtius and Thiele Method (Laboratory Synthesis)

Developed by Theodor Curtius and his colleague, this method is more suitable for laboratory-scale preparations of **sodium azide**.^{[13][19]} It involves the reaction of a nitrite ester with hydrazine.^[19]

Experimental Protocol (Laboratory Procedure):

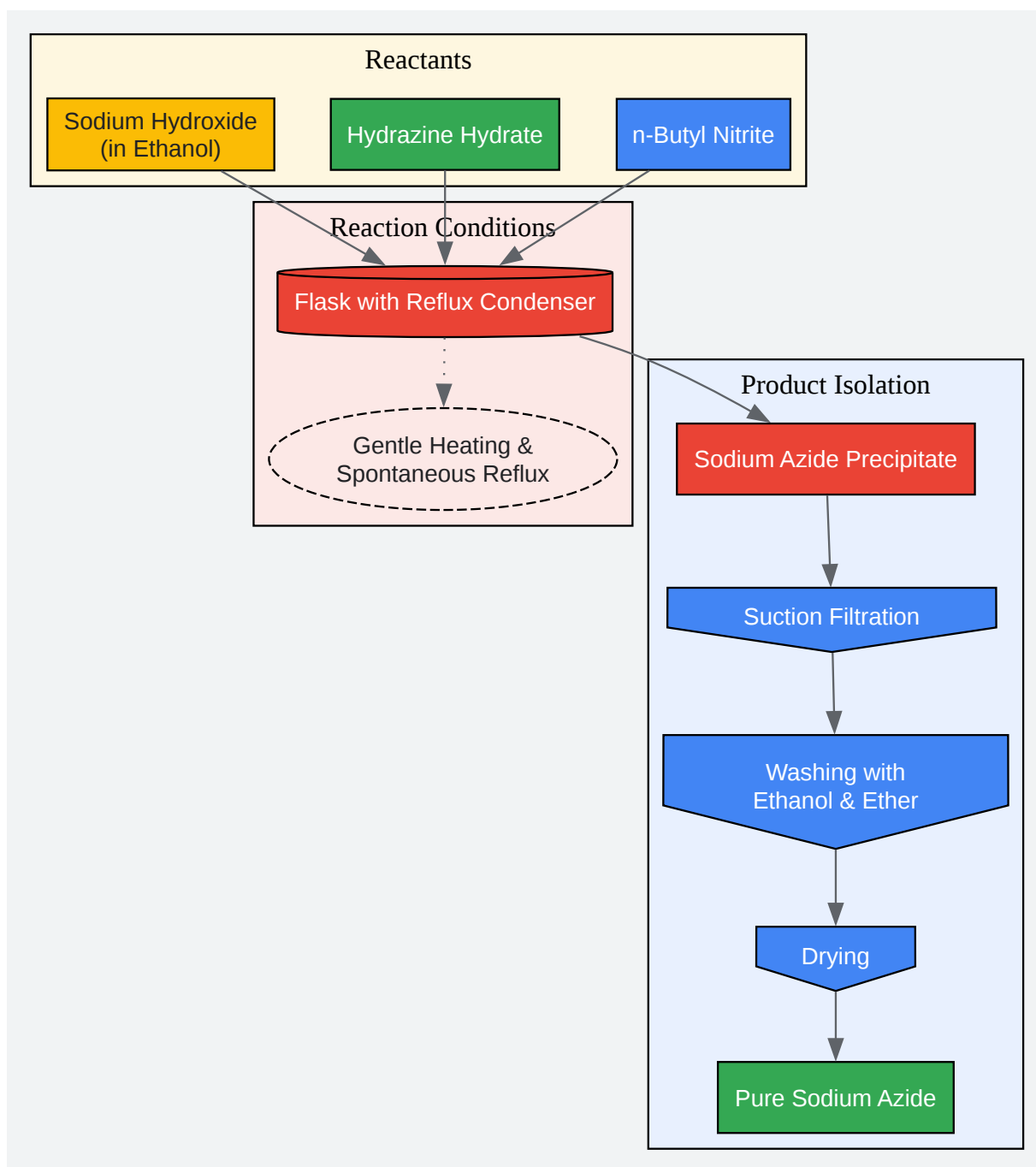
Step 1: Preparation of n-Butyl Nitrite

- Reaction: $2 \text{NaNO}_2 + 2 \text{C}_4\text{H}_9\text{OH} + \text{H}_2\text{SO}_4 \rightarrow 2 \text{C}_4\text{H}_9\text{ONO} + \text{Na}_2\text{SO}_4 + 2 \text{H}_2\text{O}$

- Procedure: This step is often performed separately to generate the alkyl nitrite ester. For the purpose of this protocol, it is assumed that n-butyl nitrite is available.

Step 2: Synthesis of **Sodium Azide**

- Reaction: $\text{C}_4\text{H}_9\text{ONO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + \text{NaOH} \rightarrow \text{NaN}_3 + \text{C}_4\text{H}_9\text{OH} + 3 \text{H}_2\text{O}$
- Detailed Procedure:
 - In a one-liter flask equipped with a reflux condenser, dissolve 40-43 grams of sodium hydroxide in 500 ml of absolute ethyl alcohol by warming.
 - Cool the solution and filter or decant to remove any insoluble impurities.
 - To the clear filtrate, add 60 g of 85% hydrazine hydrate.
 - Gently warm the mixture on a steam bath.
 - Add 15 g of freshly distilled n-butyl nitrite through the condenser.
 - Remove the steam bath and continue to add an additional 110 g of n-butyl nitrite at a rate that maintains a gentle reflux. **Sodium azide** will precipitate during this addition.
 - To ensure the reaction goes to completion, heat the flask on a steam bath for 15-30 minutes after the addition is complete.
 - Cool the mixture in an ice bath.
 - Collect the precipitated **sodium azide** by suction filtration.
 - Wash the product with four 25 ml portions of ice-cold absolute alcohol, followed by two 25 ml portions of ether.
 - Dry the white solid in warm air to yield the final product.



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Caption: Laboratory Synthesis of **Sodium Azide** via the Curtius & Thiele Method.

Scientific Applications of Sodium Azide

The unique properties of the azide anion have made **sodium azide** a valuable tool in various scientific disciplines.

Organic Synthesis

- **Introduction of the Azide Functional Group:** **Sodium azide** is a common reagent for introducing the azide functional group into organic molecules, typically through nucleophilic substitution of alkyl halides.^[14]
- **Curtius Rearrangement:** As discovered by its namesake, acyl azides (often prepared from acyl chlorides and **sodium azide**) can be thermally or photochemically rearranged to isocyanates. This reaction is a powerful method for converting carboxylic acids into amines, ureas, and carbamates.^{[7][8]}
- **Click Chemistry:** The azide functional group is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.

Biochemistry and Biomedical Research

- **Biocide and Preservative:** Due to its toxicity, dilute solutions of **sodium azide** are widely used as a preservative in biological buffers, stock solutions, and diagnostic reagents to prevent microbial growth.^[2] It acts by inhibiting cytochrome oxidase in gram-negative bacteria.^[2]
- **Enzyme Inhibition:** **Sodium azide** is a known inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. This property makes it a useful tool for studying cellular respiration.
- **Mutagenesis Studies:** **Sodium azide** is used as a mutagen in plant breeding and in laboratory studies to induce genetic mutations for research purposes.

Materials Science

- **Gas Generation:** The rapid decomposition of **sodium azide** upon heating to produce nitrogen gas is the principle behind its use in automobile airbags and aircraft evacuation

slides.[2][14]

- Synthesis of Other Azides: **Sodium azide** serves as a precursor for the synthesis of other azide compounds, including heavy metal azides like lead azide and silver azide, which are used as primary explosives in detonators.[13]

Safety Considerations

Sodium azide is an acutely toxic and potentially explosive substance that must be handled with extreme caution in a laboratory setting.

- Toxicity: **Sodium azide** is highly toxic if ingested, inhaled, or absorbed through the skin.[17] It can cause a rapid drop in blood pressure, headaches, dizziness, and in severe cases, respiratory failure and death.[20]
- Explosion Hazard: While relatively stable, **sodium azide** can decompose violently when heated above 275°C or subjected to shock or friction.[15][17]
- Formation of Explosive Compounds: **Sodium azide** reacts with heavy metals (such as lead, copper, silver, and mercury) and their salts to form highly shock-sensitive and explosive metal azides.[18][20] For this reason, metal spatulas should not be used to handle **sodium azide**, and its solutions should never be disposed of down drains with lead or copper plumbing.[20]
- Reaction with Acids: Contact with acids causes the formation of hydrazoic acid (HN_3), a highly toxic and explosive gas.[14][18]
- Personal Protective Equipment (PPE): When handling **sodium azide**, appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, is mandatory.[17][18][19] All work with solid **sodium azide** or concentrated solutions should be conducted in a certified chemical fume hood.[18][21]

Disposal: **Sodium azide** waste is classified as a P-listed hazardous waste and must be disposed of according to institutional and regulatory guidelines.[19][21] It should never be poured down the drain.[20]

Conclusion

From its initial discovery in the late 19th century to its diverse applications in the 21st, **sodium azide** has had a profound impact on science and technology. The pioneering work of Theodor Curtius and Johannes Wislicenus not only introduced this compound to the world but also established the foundational methods for its synthesis. While its inherent hazards demand the utmost respect and stringent safety protocols, the utility of **sodium azide** in organic synthesis, biochemical research, and materials science ensures its continued importance in the hands of trained professionals. This guide has provided a comprehensive overview of the discovery, properties, synthesis, and applications of **sodium azide**, offering valuable insights for researchers, scientists, and drug development professionals who seek to understand and utilize this potent and versatile chemical.

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